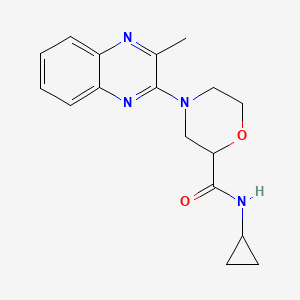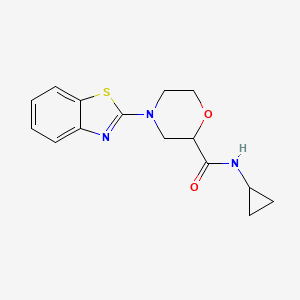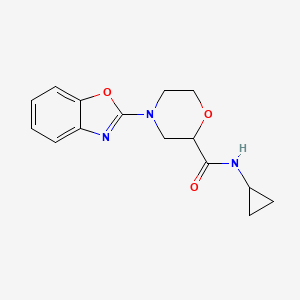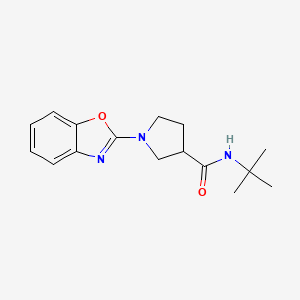![molecular formula C12H16F3N3O2S2 B6471640 N-{1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidin-3-yl}cyclopropanesulfonamide CAS No. 2640881-95-2](/img/structure/B6471640.png)
N-{1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidin-3-yl}cyclopropanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidin-3-yl}cyclopropanesulfonamide is an organic compound featuring a complex structure comprising a trifluoromethyl group, thiazole ring, piperidine ring, cyclopropane moiety, and sulfonamide group. Its unique chemical structure lends itself to various applications, primarily in the fields of medicinal chemistry and industrial chemistry.
Métodos De Preparación
The synthesis of N-{1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidin-3-yl}cyclopropanesulfonamide can involve several steps:
Synthesis of the Thiazole Intermediate: : The initial step includes synthesizing the 4-(trifluoromethyl)-1,3-thiazole-2-amine intermediate through cyclization reactions involving appropriate thioamides and α-haloketones.
Formation of Piperidine Derivative: : The next stage involves forming a piperidine derivative by functionalizing the thiazole intermediate at specific positions.
Coupling with Cyclopropanesulfonyl Chloride: : The final step entails coupling the piperidine-thiazole intermediate with cyclopropanesulfonyl chloride in the presence of a base like triethylamine to form the target compound.
Industrial production of this compound generally involves batch synthesis processes optimized for yield and purity, leveraging high-throughput synthesis equipment and rigorous reaction monitoring techniques.
Análisis De Reacciones Químicas
N-{1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidin-3-yl}cyclopropanesulfonamide can undergo several types of chemical reactions:
Oxidation: : Under oxidizing conditions, certain functional groups within the compound might be oxidized, although the stability of the cyclopropane and sulfonamide groups often limits extensive oxidation.
Reduction: : Reduction reactions could target the nitrogen-containing heterocycles, potentially reducing thiazole and piperidine rings.
Substitution: : Nucleophilic or electrophilic substitution reactions might modify the trifluoromethyl group or substituents on the thiazole ring.
Common reagents include hydrogenation catalysts (for reduction), oxidizing agents like KMnO₄ or H₂O₂, and halogenating agents for substitution. Major products formed often depend on the specific site of reaction and the functional groups present.
Aplicaciones Científicas De Investigación
N-{1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidin-3-yl}cyclopropanesulfonamide has diverse scientific research applications:
Chemistry: : Used as a reagent in synthetic organic chemistry to explore novel reaction pathways and mechanisms.
Biology: : Investigated for its potential interaction with biological macromolecules, influencing protein-ligand binding studies.
Medicine: : Assessed for pharmacological activities, including potential anti-inflammatory, antimicrobial, and anticancer properties.
Industry: : Utilized in the development of specialty chemicals, advanced materials, and agrochemicals, leveraging its unique structural motifs.
Mecanismo De Acción
The exact mechanism of action of N-{1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidin-3-yl}cyclopropanesulfonamide depends on its application. In medicinal contexts, it can interact with specific molecular targets like enzymes, receptors, or ion channels, modulating their activity through binding interactions. These interactions can trigger downstream signaling pathways, leading to therapeutic effects.
Comparación Con Compuestos Similares
N-{1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidin-3-yl}cyclopropanesulfonamide can be compared to structurally related compounds, such as:
N-{1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidin-3-yl}cyclobutanesulfonamide
N-{1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidin-3-yl}cyclohexanesulfonamide
The uniqueness of the target compound lies in the presence of the cyclopropane moiety, which imparts distinct steric and electronic properties compared to cyclobutane or cyclohexane analogs. These properties can influence its reactivity, binding affinity, and biological activity, setting it apart in terms of its specific applications and effectiveness.
Propiedades
IUPAC Name |
N-[1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidin-3-yl]cyclopropanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F3N3O2S2/c13-12(14,15)10-7-21-11(16-10)18-5-1-2-8(6-18)17-22(19,20)9-3-4-9/h7-9,17H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIEBMSKQWZFSOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC(=CS2)C(F)(F)F)NS(=O)(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F3N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-chloro-4-[(1-{[5-(propan-2-yl)-1,3-oxazol-4-yl]methyl}piperidin-4-yl)methoxy]pyridine](/img/structure/B6471558.png)
![N-[1-(5-chloro-3-fluoropyridin-2-yl)piperidin-3-yl]cyclopropanesulfonamide](/img/structure/B6471563.png)
![benzyl(methyl)({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)amine](/img/structure/B6471569.png)
![4-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]-2-(thiomorpholine-4-carbonyl)morpholine](/img/structure/B6471575.png)
![2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-4-(trifluoromethyl)pyrimidine](/img/structure/B6471578.png)
![3-{4-[4-(pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}pyridine-4-carbonitrile](/img/structure/B6471598.png)
![3-{4-[2-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-4-carbonitrile](/img/structure/B6471610.png)
![3-{4-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-2-carbonitrile](/img/structure/B6471616.png)
![N-{1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl}cyclopropanesulfonamide](/img/structure/B6471617.png)
![N-{1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl}cyclopropanesulfonamide](/img/structure/B6471628.png)




